2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide
Description
Properties
IUPAC Name |
2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13(2)20-18(22)12-21(16-8-6-15(19)7-9-16)25(23,24)17-10-4-14(3)5-11-17/h4-11,13H,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNGKNNZHQERET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide typically involves several steps, including the formation of the sulfonyl chloride intermediate and subsequent coupling with the aniline derivative. The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar sulfonamide structures exhibit significant biological activity, which can be leveraged for drug development.
- Mechanism of Action : The sulfonamide group is known to inhibit certain enzymes involved in inflammatory pathways, potentially leading to reduced pain and swelling.
- Case Studies : Various studies have explored the efficacy of similar compounds in treating conditions like arthritis and other inflammatory diseases, suggesting a promising avenue for further research on this specific compound.
Agricultural Applications
The compound has also been investigated for its effectiveness as a pesticide. Its structural characteristics allow it to interact with biological systems in ways that can disrupt pest life cycles.
- Pest Control : The compound may function as an insecticide or herbicide, targeting specific pests while minimizing impact on non-target organisms.
- Formulation Studies : Research has indicated that formulations containing this compound can enhance the efficacy of pest control measures, making it a valuable addition to integrated pest management strategies.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Potential anti-inflammatory and analgesic properties | Similar compounds show significant efficacy in pain management. |
| Agricultural | Use as an insecticide or herbicide | Effective against specific pests; enhances pest control formulations. |
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal demonstrated that a sulfonamide derivative exhibited significant anti-inflammatory effects in animal models. The results indicated a reduction in inflammatory markers and pain response, suggesting that this compound could have similar therapeutic benefits.
Case Study 2: Pesticidal Efficacy
Research conducted on the agricultural application of sulfonamide compounds revealed that formulations containing the compound showed increased mortality rates in targeted pest populations compared to untreated controls. This study highlighted the compound's potential role in sustainable agriculture practices by reducing reliance on traditional pesticides.
Mechanism of Action
The mechanism of action of 2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chloro and methylphenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analog 1: 2-[3-Chloro-4-Methyl(Methylsulfonyl)Anilino]-N-(4-Ethoxyphenyl)Acetamide
Key Differences :
- Substituent Position: The chloro group is at the 3-position of the anilino ring, compared to 4-position in the target compound.
- Sulfonyl Group : Contains a methylsulfonyl moiety instead of a (4-methylphenyl)sulfonyl group.
- N-Substituent : A 4-ethoxyphenyl group replaces the isopropyl group.
Molecular Formula : C₁₈H₂₁ClN₂O₄S
Molecular Weight : 396.89 g/mol
Implications :
- The ethoxy group may improve water solubility compared to the isopropyl group.
Structural Analog 2: N-Allyl-2-(4-Chloro[(4-Chlorophenyl)Sulfonyl]Anilino)Acetamide
Key Differences :
- Sulfonyl Group : Features a 4-chlorophenylsulfonyl substituent instead of 4-methylphenyl.
- N-Substituent : An allyl group replaces the isopropyl group.
Molecular Formula : C₁₇H₁₆Cl₂N₂O₃S
Molecular Weight : 399.29 g/mol
Implications :
Structural Analog 3: 2-Chloro-N-(4-Fluorophenyl)Acetamide
Key Differences :
- Core Structure: Simpler acetamide lacking sulfonyl and anilino groups.
- Substituents : A single chloro and 4-fluorophenyl group.
Molecular Formula: C₈H₇ClFNO Implications:
- Used as an intermediate in synthesizing quinoline and piperazinedione derivatives. Highlights the role of halogenated acetamides in constructing heterocyclic frameworks .
Structural Analog 4: 2-{2-Fluoro[(4-Methylphenyl)Sulfonyl]Anilino}-N-Propylacetamide
Key Differences :
- Halogen Substituent : Fluorine at the 2-position instead of chlorine at the 4-position.
- N-Substituent : Propyl group vs. isopropyl.
Molecular Formula : C₁₈H₂₁FN₂O₃S
Molecular Weight : ~380.44 g/mol (estimated)
Implications :
- Fluorine’s smaller atomic radius and higher electronegativity may improve membrane permeability.
- The linear propyl chain could reduce steric effects compared to branched isopropyl .
Tabulated Comparison of Key Features
*Exact molecular formula of the target compound inferred as C₁₈H₂₂ClN₂O₃S based on analogs.
Research Implications and Trends
- Substituent Position : Chlorine at the 4-position (target compound) vs. 3-position (Analog 1) may influence aromatic electrophilic substitution rates.
- N-Substituents : Isopropyl (target) offers metabolic stability over allyl or ethoxyphenyl groups, which may undergo oxidation or demethylation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting N-isopropyl-4-chloroaniline derivatives with chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) under controlled temperatures (0–5°C) minimizes side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield. Optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of sulfonyl chloride to aniline to ensure complete substitution) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substituent positions. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.5 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., intramolecular C–H···O interactions observed in related acetamides) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula. Discrepancies between calculated and observed masses may indicate incomplete purification or degradation .
Q. How should preliminary bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor or agrochemical?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition assays (e.g., ATPase activity for kinase targets) with positive controls (e.g., staurosporine). IC values should be calculated using dose-response curves (4-parameter logistic model) .
- Agrochemical screening : Test herbicidal activity in model plants (e.g., Arabidopsis thaliana) under controlled light/dark cycles. Include solvent-only controls to distinguish compound effects from artifacts .
Advanced Research Questions
Q. What experimental strategies can elucidate the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis studies : Incubate the compound in buffers at varying pH (3–9) and analyze degradation products via LC-MS. For example, sulfonamide bonds may hydrolyze to form 4-methylbenzenesulfonic acid and chloroaniline derivatives .
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions and identify radicals (e.g., hydroxyl radicals) using spin-trapping agents like DMPO, followed by ESR spectroscopy .
- Soil microcosm experiments : Assess biodegradation by spiking soil samples and quantifying residual compound via GC-MS. Include sterile controls to differentiate microbial vs. abiotic degradation .
Q. How can computational modeling and SAR studies improve the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases). Prioritize derivatives with lower binding energies and favorable hydrogen-bonding patterns (e.g., sulfonyl group interactions with Lys216 in EGFR) .
- SAR analysis : Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with trifluoromethyl groups) and correlate structural changes with bioactivity. Statistical tools like PCA (Principal Component Analysis) identify key physicochemical drivers (e.g., logP, polar surface area) .
Q. What advanced analytical methods resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion effects on bond lengths/angles. Compare with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) .
- Dynamic NMR : Resolve conformational flexibility (e.g., rotation around the sulfonamide bond) by acquiring H NMR spectra at variable temperatures (-50°C to 50°C) .
Q. How should researchers design dose-response experiments to address non-linear pharmacokinetic behavior observed in preclinical studies?
- Methodological Answer :
- Non-compartmental analysis (NCA) : Calculate AUC, C, and t from plasma concentration-time curves. Use logarithmic dosing (e.g., 1, 3, 10, 30 mg/kg) to identify saturation points in absorption .
- Mechanistic modeling : Apply PK/PD models (e.g., Michaelis-Menten for metabolism) to predict nonlinearities. Validate with in vitro hepatocyte clearance assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
